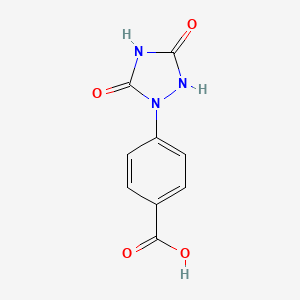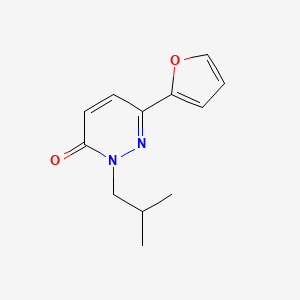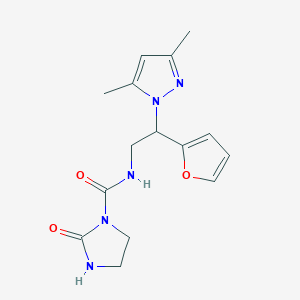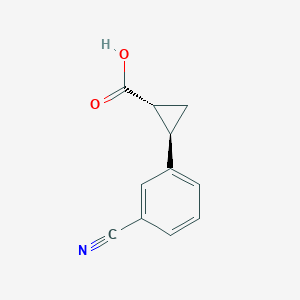![molecular formula C23H20N2O4 B2522634 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid CAS No. 2137550-39-9](/img/structure/B2522634.png)
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formation and Transformation of Reactive Carbonyl Compounds
Research indicates that reactive carbonyl compounds (RCCs) like methylglyoxal are produced through lipid oxidation and sugar degradation. These compounds are involved in aroma formation through reactions with amino acids and can lead to the generation of toxins like advanced glycation end products (AGEs) and acrylamide in food processing. Understanding the formation and transformation of these compounds is crucial for mitigating their negative effects on food quality and health. Studies suggest that amino acids and phenolic compounds can effectively scavenge RCCs, forming various adducts due to their nucleophilic reactivity, which might offer strategies for controlling RCCs in foods (Zheng et al., 2020).
Antimetastatic and Anticancer Properties
Compounds with specific functional groups, such as fluoro, methoxy, methyl, amino, and hydroxy, have been identified for their antimigration and antiproliferation activities in cancer research. The structural positioning of these functional groups significantly influences the anticancer activities of these compounds, suggesting a pathway for designing improved anticancer drugs with enhanced efficacy (Liew et al., 2020).
Application in Peptide Studies
Compounds like 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) have been used in peptide studies to analyze backbone dynamics and secondary structure through techniques like EPR spectroscopy, X-ray crystallography, and NMR. These studies contribute to understanding peptide-protein interactions, offering insights into the structural basis of biological activity and the development of therapeutic peptides (Schreier et al., 2012).
Role in Biosynthesis and Metabolic Engineering
The study of ectoine biosynthesis in halotolerant methanotrophs reveals genetic and enzymatic aspects crucial for developing strategies to enhance the production of this compound. Ectoine has applications in cosmetics, medicine, and scientific research due to its stabilizing effects on biomolecules and cells. Understanding its biosynthetic mechanism can lead to targeted metabolic engineering for improved production (Reshetnikov et al., 2011).
Development of Novel Carboxylic Acid Bioisosteres
The carboxylic acid functional group is pivotal in many drugs, yet associated with several drawbacks. Research on novel carboxylic acid bioisosteres aims to overcome these limitations, enhancing drugs' metabolic stability and membrane permeability. This area of research is crucial for the development of new drugs with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in peptide synthesis , suggesting that this compound may interact with proteins or peptides in the body.
Mode of Action
It’s known that similar compounds are used in peptide synthesis , indicating that this compound might interact with its targets through the formation of peptide bonds.
Biochemical Pathways
Given its potential role in peptide synthesis , it could be involved in protein synthesis and metabolism pathways.
Pharmacokinetics
Similar compounds are often designed to be stable at room temperature and in aqueous washing operations , which could influence their bioavailability and pharmacokinetics.
Result of Action
If it is involved in peptide synthesis as suggested , it could influence the structure and function of proteins in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature and in aqueous washing operations .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-16(22(26)27)11-10-15(25-14)12-24-23(28)29-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,21H,12-13H2,1H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJGPRHTBZIUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137550-39-9 |
Source


|
| Record name | 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522553.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2522556.png)

![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2522559.png)

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2522563.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)

